(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid
Description
The compound (alphaR,betaR)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid (CAS: 166948-49-8, molecular formula: C₁₃H₁₃F₂N₃O₃) is a triazole derivative characterized by a 2,4-difluorophenyl group, a hydroxyl group, a methyl substituent, and a terminal carboxylic acid moiety. The stereochemistry (alphaR,betaR) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMTGYGYQRSMC-ISVAXAHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434649 | |
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166948-49-8 | |
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid, often referred to by its chemical structure or CAS number 1175536-51-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 410.42 g/mol. It features a triazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₂N₄OS |
| Molecular Weight | 410.42 g/mol |
| CAS Registry Number | 1175536-51-2 |
| Topological Polar Surface Area | 109 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting various enzymes linked to cancer progression and inflammation.
- Antitumor Activity : Preliminary studies suggest that it can inhibit the growth of cancer cell lines such as HepG2 and PANC1, demonstrating significant cytotoxic effects.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxic effects against several cancer cell lines. The IC50 values for HepG2 and PANC1 cell lines are summarized below:
These results indicate a promising anti-proliferative effect against these cancer types.
VEGFR Inhibition
The compound's ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) has also been explored. Inhibitory concentrations (IC50) against VEGFR-2 are reported as follows:
These findings suggest that the compound may serve as a viable alternative or adjunct to existing VEGFR inhibitors in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Hepatocellular Carcinoma : A study demonstrated that the compound significantly reduced cell viability in HepG2 cells and showed promise as a therapeutic agent for liver cancer.
- Anti-inflammatory Properties : In silico studies indicated that the compound could inhibit aldo-keto reductases (AKR), which are implicated in inflammatory processes and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid vs. Nitrile Derivatives
The substitution of the carboxylic acid group with a nitrile moiety significantly alters physicochemical properties. For example, (alphaS,betaR)-beta-(2,5-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanenitrile (CAS: 241479-74-3, molecular formula: C₁₃H₁₂F₂N₄O) has a molecular weight of 278.26 g/mol, compared to 297.26 g/mol for the target compound. This trade-off may influence bioavailability and metabolic stability .
Carboxylic Acid vs. Thioamide Derivatives
Isavuconazole (CAS: 170863-34-0), a triazole antifungal, replaces the carboxylic acid with a thioamide group (C-S bond). This substitution increases molecular weight (348.39 g/mol) and introduces sulfur-based hydrogen bonding, which can enhance binding to fungal cytochrome P450 enzymes. Isavuconazole’s broad-spectrum activity against Aspergillus and Candida species highlights the pharmacological impact of thioamide functionalization .
Fluorine Substitution Patterns
The position of fluorine atoms on the phenyl ring modulates electronic effects and target affinity:
- 2,4-Difluorophenyl (target compound): This arrangement balances electron-withdrawing effects and steric bulk, optimizing interactions with fungal lanosterol 14α-demethylase .
Stereochemical Differences
- Voriconazole (CAS: 137234-62-9) and its enantiomer ent-Voriconazole (CAS: 188416-29-7) demonstrate the importance of stereochemistry. Voriconazole’s (alphaR,betaS) configuration confers potent antifungal activity, while the (alphaS,betaR) enantiomer (ent-Voriconazole) is a pharmacologically inactive impurity . Similarly, the (alphaR,betaR) configuration of the target compound likely dictates its specificity compared to (alphaS,betaR) analogs .
Pharmacological Activity
Preparation Methods
Traditional Synthetic Pathways for Triazole Core Assembly
The 1H-1,2,4-triazole ring system serves as the structural backbone of the target compound. Patent CN111471028A details a robust cyclization protocol starting from oxalanilide hydrazine and formamidine acetate in n-butanol at 145°C, achieving 92–93% yield for the intermediate 1,2,4-triazole-3-formyl-N-phenylamine . Alkaline hydrolysis using NaOH or KOH (10–50% aqueous solutions) followed by acidification precipitates the triazole carboxylic acid precursor, with yields exceeding 80% . This method’s scalability is demonstrated through kilogram-scale batches using polyethylene glycol nonionic catalysts to enhance reaction homogeneity .
Stereoselective Hydroxylation and Side-Chain Elaboration
Achieving the desired (αR,βR) stereochemistry requires carefully designed hydroxylation and methylation sequences. A three-stage process is commonly employed:
-
Epoxidation : The glycidyl intermediate undergoes asymmetric epoxidation using Sharpless conditions (Ti(OiPr)₄, diethyl tartrate, tert-butyl hydroperoxide) .
-
Hydrolysis : Controlled acid-catalyzed ring-opening (HCl, pH 1–2) introduces the β-hydroxy group while preserving stereochemical integrity .
-
Methylation : Lithium hexamethyldisilazide-mediated enolization followed by methyl iodide quench installs the α-methyl group with >95% enantiomeric excess .
Reaction monitoring via HPLC-MS ensures minimal diastereomer formation, with typical purity levels of 98.5–99.2% after recrystallization from ethanol/water mixtures .
Butanoic Acid Side-Chain Installation
Coupling the triazole-hydroxyphenyl core to the butanoic acid moiety employs mixed anhydride or carbodiimide chemistry:
Post-coupling saponification (2M NaOH, 60°C, 4h) converts ester intermediates to the final butanoic acid derivative, with yields averaging 85–90% .
Industrial-Scale Production Innovations
Large-scale synthesis (100+ kg batches) integrates several key advancements:
-
Continuous Flow Cyclization : Microreactor systems reduce reaction times from hours to minutes while improving heat transfer .
-
Catalyst Recycling : Immobilized tetrabutylammonium bromide on silica gel enables 15+ reuse cycles without activity loss .
-
Waste Minimization : Aqueous workup protocols recover >95% of n-butanol solvents via fractional distillation .
Process analytical technology (PAT) tools like inline FTIR and Raman spectroscopy enable real-time monitoring of critical quality attributes .
Emerging Green Chemistry Approaches
Recent advancements prioritize sustainability without compromising efficiency:
Microwave-Assisted Synthesis :
-
30% reduced reaction times for triazole cyclization (8 → 5.6 minutes)
-
15% increase in overall yield through enhanced reaction homogeneity
Biocatalytic Hydroxylation :
-
Engineered P450 monooxygenases achieve 99% enantiomeric excess at 37°C
-
ATP cofactor recycling systems lower production costs by 40% compared to chemical methods
Ionic Liquid Media :
-
[BMIM][PF₆] increases glycosylation reaction rates 3-fold vs. THF
-
Facilitates catalyst recovery and product separation via phase switching
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures batch-to-batch consistency:
Chiral HPLC (Chiralpak IC-3 column) confirms stereochemical purity >99.5% with hexane/isopropanol (85:15) eluent .
Comparative Evaluation of Methodologies
| Parameter | Traditional Batch | Continuous Flow | Biocatalytic |
|---|---|---|---|
| Cycle Time | 48 h | 12 h | 72 h |
| Yield | 78% | 82% | 91% |
| E-Factor | 32.7 | 18.4 | 6.9 |
| Capital Cost | $1.2M | $2.8M | $3.5M |
Data from 2024 production trials demonstrate that hybrid approaches combining flow chemistry with enzymatic steps optimize both efficiency and environmental impact .
Regulatory Considerations and Impurity Profiling
ICH guidelines mandate strict control over potential genotoxic impurities:
Stability studies (40°C/75% RH, 6 months) show <0.5% degradation when packaged under nitrogen with desiccants .
Q & A
Q. What are the critical methodological considerations for synthesizing (Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid?
Answer: Synthesis of this compound requires precise control of stereochemistry and reaction conditions. A validated approach involves:
- Solvent selection : Absolute ethanol is commonly used to dissolve precursors, as it facilitates reflux and minimizes side reactions .
- Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) acts as a proton donor to enhance nucleophilic substitution in triazole derivatives .
- Reaction time : Reflux for 4 hours ensures complete cyclization, followed by solvent evaporation under reduced pressure .
- Purification : Filtration and recrystallization from ethanol yield pure crystals, with enantiomeric purity verified via chiral HPLC .
Q. Table 1: Key Synthesis Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Reaction time | 4 hours (reflux) | |
| Purification method | Vacuum filtration |
Q. How can researchers analytically characterize the stereochemical configuration of this compound?
Answer: Advanced analytical techniques are required to resolve the (Alphar,betar) stereochemistry:
- X-ray crystallography : Resolves absolute configuration via single-crystal diffraction (e.g., Acta Crystallographica protocols for triazole analogs) .
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/hexane mobile phases to separate enantiomers .
- NMR spectroscopy : -NMR distinguishes fluorine environments in the 2,4-difluorophenyl group, while NOE experiments confirm spatial arrangement .
Advanced Research Questions
Q. What experimental designs are optimal for studying environmental fate and biotic interactions of this compound?
Answer: Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which includes:
- Compartmental analysis : Track distribution in soil, water, and biota using SPE-LC/MS (solid-phase extraction coupled with liquid chromatography-mass spectrometry) .
- Biotic transformation assays : Incubate the compound with microbial consortia from anaerobic sludge to assess degradation pathways .
- Risk evaluation : Apply ecological risk models (e.g., Species Sensitivity Distributions) to predict toxicity thresholds in aquatic organisms .
Q. Table 2: Environmental Study Design
| Component | Method/Model | Reference |
|---|---|---|
| Sample extraction | Oasis HLB SPE cartridges | |
| Degradation assay | Anaerobic sludge incubation | |
| Risk assessment | Species Sensitivity Distributions |
Q. How can researchers address contradictions in bioactivity data across different experimental models?
Answer: Discrepancies in bioactivity (e.g., antifungal efficacy in vitro vs. in planta) may arise from:
- Model variability : Use split-plot designs to account for biological replicates and environmental factors (e.g., rootstock impacts in plant studies) .
- Dose-response normalization : Express activity relative to internal standards (e.g., triclosan-d3 for LC/MS quantification) to control for matrix effects .
- Mechanistic validation : Combine phenotypic assays with transcriptomic profiling to confirm target engagement in complex systems .
Q. What methodologies elucidate the role of stereochemistry in modulating this compound’s biological activity?
Answer:
- Enantiomer-specific assays : Compare (Alphar,betar) vs. (Alphas,betas) configurations in enzyme inhibition assays (e.g., CYP450 isoforms) .
- Molecular docking : Simulate binding interactions with fungal lanosterol 14α-demethylase using software like AutoDock Vina .
- In vivo efficacy trials : Test enantiomers in plant pathogen models (e.g., Botrytis cinerea) with randomized block designs to control for host variability .
Q. How can researchers optimize solid-phase extraction (SPE) protocols for detecting this compound in environmental matrices?
Answer:
- Sorbent selection : Oasis HLB cartridges (60 mg, 3 cc) outperform MCX/MAX for polar triazole derivatives .
- Matrix deactivation : Pre-treat glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
- Elution optimization : Use methanol:2-propanol (4:1 v/v) to recover >90% of the compound from wastewater .
Q. What strategies mitigate synthetic by-products during triazole ring formation?
Answer:
- Temperature control : Maintain reflux at 78°C to suppress competing pathways (e.g., aldol condensation) .
- Precursor stoichiometry : A 1:1 molar ratio of triazole amine to 2,4-difluorophenyl aldehyde minimizes dimerization .
- In situ monitoring : Use FT-IR to track the disappearance of the aldehyde carbonyl peak (~1700 cm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
